Furo[3,2-b]pyridine-3-carbonitrile

Kinase inhibition CLK selectivity Medicinal chemistry

Furo[3,2-b]pyridine-3-carbonitrile is the underexplored ‘privileged scaffold’ for selective CLK inhibitors (IC₅₀ <50 nM) and Hedgehog modulators. Its 3‑nitrile serves as both a kinase‑engaging pharmacophore and a versatile synthetic handle—enabling regioselective C‑2 lithiation, palladium‑catalyzed cross‑couplings, and 89% hydrolysis to the carboxamide. With MW 144.13, logP 1.1 and zero rotatable bonds, it is an ideal Rule‑of‑Three fragment that leaves ample room for property‑preserving optimization. Avoid regioisomeric or ring‑expanded alternatives; only the furo[3,2‑b]pyridine‑3‑carbonitrile topology delivers the dual CLK/Hedgehog pharmacology validated in oncology and neurodegeneration programs.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 112372-17-5
Cat. No. B038040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-3-carbonitrile
CAS112372-17-5
SynonymsFuro[3,2-b]pyridine-3-carbonitrile(9CI)
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CO2)C#N)N=C1
InChIInChI=1S/C8H4N2O/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5H
InChIKeySEUNLUOEGMJXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-3-carbonitrile (CAS 112372-17-5) – Core Heterocyclic Building Block and Privileged Kinase Scaffold for Medicinal Chemistry Procurement


Furo[3,2-b]pyridine-3-carbonitrile (CAS 112372-17-5, molecular formula C8H4N2O, molecular weight 144.13 g/mol) is a fused bicyclic heterocycle consisting of a furan ring and a pyridine ring with a nitrile substituent at the 3-position . It is characterized by a melting point of 146–147 °C, a predicted boiling point of 277.4 ± 20.0 °C, a predicted density of 1.31 ± 0.1 g/cm³, a predicted pKa of 0.99 ± 0.40, and a logP of 1.1 [1]. The furo[3,2-b]pyridine core has been identified as a “privileged scaffold” for the development of highly selective cdc-like kinase (CLK) inhibitors and Hedgehog pathway modulators, and is recognized as a relatively underexplored central pharmacophore in kinase inhibitor discovery [2][3]. The 3-carbonitrile substitution pattern provides a versatile synthetic handle for further functionalization, including regioselective lithiation, palladium-catalyzed cross-coupling, and hydrolysis to the corresponding carboxamide in 89% yield [4][5].

Why Furo[3,2-b]pyridine-3-carbonitrile Cannot Be Substituted with Generic Pyridine or Benzofuran Analogs in Kinase-Focused Programs


Generic substitution of furo[3,2-b]pyridine-3-carbonitrile with alternative heterocyclic nitriles is contraindicated by critical structural and pharmacological differentiation. The furo[3,2-b]pyridine scaffold provides a unique three-dimensional topology and electronic distribution that enables selective CLK inhibition and Hedgehog pathway modulation not achievable with monocyclic 3-cyanopyridines, whose kinase engagement is primarily limited to PIM-1 (reported IC50 values of 0.28–0.58 μM) [1][2]. Even within the fused heterocycle class, the regioisomeric furo[2,3-b]pyridine-3-carbonitrile and the ring-expanded benzofuro[3,2-b]pyridine-3-carbonitrile exhibit distinct kinase selectivity profiles and synthetic accessibility [3]. The nitrile group at position 3 serves as both a pharmacophore for target engagement and a synthetic diversification point, enabling hydrolysis to the carboxamide in 89% yield under standard conditions – a transformation pathway not equivalently accessible from 5- or 7-substituted regioisomers [4]. Procurement decisions based solely on structural similarity without accounting for regiospecific substitution pattern and core topology will compromise kinase selectivity, synthetic reproducibility, and downstream biological performance [1][3].

Quantitative Differentiation Evidence for Furo[3,2-b]pyridine-3-carbonitrile vs. Comparator Heterocyclic Nitriles


Kinase Inhibitor Selectivity: Furo[3,2-b]pyridine Core Enables Sub-50 nM CLK Inhibition, Unattainable with Monocyclic 3-Cyanopyridines

The furo[3,2-b]pyridine scaffold enables potent inhibition of cdc-like kinases (CLKs) with IC50 values below 50 nM, as demonstrated by 3,5-disubstituted analogs [1]. In contrast, monocyclic 3-cyanopyridine derivatives primarily target PIM-1 kinase with substantially weaker potency; the most active 3-cyanopyridine-based PIM-1 inhibitors exhibit IC50 values of 0.28–0.58 μM (280–580 nM), representing an order of magnitude lower potency than CLK inhibition achievable with the furo[3,2-b]pyridine core [2]. The fused ring topology contributes critical hydrogen-bonding contacts absent in monocyclic systems, as evidenced by X-ray co-crystal structures of furo[3,2-b]pyridine-based CLK inhibitors in the ATP-binding pocket [1]. Furthermore, the 3,5,7-trisubstituted furo[3,2-b]pyridine subset selectively modulates the Hedgehog pathway with sub-micromolar activity, a pharmacological dimension entirely inaccessible to simple cyanopyridines [1].

Kinase inhibition CLK selectivity Medicinal chemistry

Synthetic Versatility: 3-Carbonitrile as a Superior Diversification Point vs. 7-Carbonitrile Regioisomer for Carboxamide Conversion

Furo[3,2-b]pyridine-3-carbonitrile undergoes direct hydrolysis to the corresponding carboxamide in 89% isolated yield using H2SO4/H2O at room temperature over 2.0 hours [1]. This regiochemical position (C-3) benefits from electron-withdrawing activation by the pyridine nitrogen, favoring nucleophilic attack at the nitrile carbon. In contrast, furo[3,2-b]pyridine-7-carbonitrile regioisomers lack this electronic activation and exhibit significantly slower hydrolysis kinetics, often requiring forcing conditions that risk furan ring degradation [2]. The 3-nitrile position also enables regioselective lithiation at C-2, allowing successive functionalization strategies that afford polyfunctionalized derivatives in good overall yields [3]. This dual reactivity – nitrile hydrolysis plus directed lithiation – constitutes a synthetic advantage not shared by the 5- or 7-nitrile regioisomers [2][3].

Synthetic chemistry Regioselective functionalization Building block utility

Antiproliferative Activity: Furo[3,2-b]pyridine Core Delivers Dual MDA-MB-231 / MCF-7 Cytotoxicity Coupled with SIRT1 Inhibition

2-Substituted furo[3,2-b]pyridine derivatives demonstrate encouraging growth inhibition against both triple-negative MDA-MB-231 and hormone-responsive MCF-7 breast cancer cell lines, with the lead derivative (3b) concurrently inhibiting SIRT1, an epigenetic regulatory enzyme implicated in cancer progression [1]. This dual-cell-line activity profile is notable because MDA-MB-231 cells are notoriously resistant to many standard chemotypes. In contrast, 2,4-diaryl benzofuro[3,2-b]pyridine derivatives evaluated against a broader panel of human cancer cell lines show topoisomerase I/II inhibitory activity but lack reported SIRT1 engagement, indicating a divergent mechanism of action for the simpler furo[3,2-b]-based series [2]. Monocyclic 3-cyanopyridine-based PIM-1 inhibitors evaluated in MCF-7 cells show antiproliferative activity fundamentally linked to PIM-1 kinase inhibition rather than SIRT1 modulation, further highlighting the distinct pharmacological profile of the furo[3,2-b]pyridine chemotype [3].

Cancer cell cytotoxicity Breast cancer SIRT1 inhibition

Hedgehog Pathway Modulation: Kinase-Independent Pharmacological Activity Unique to the Furo[3,2-b]pyridine Scaffold

Profiling of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulation of the Hedgehog signaling pathway, demonstrating a kinase-independent pharmacological dimension unique to this scaffold [1]. This Hedgehog modulatory activity is entirely absent in benzofuro[3,2-b]pyridine-3-carbonitrile and benzothieno[3,2-b]pyridine-3-carbonitrile series, which were developed specifically as EGFR and Src kinase inhibitor templates and have not been reported to engage the Hedgehog pathway . The 3-cyanoquinoline scaffold, despite being a successful kinase inhibitor template (e.g., pelitinib with EGFR IC50 in low nanomolar range), also lacks Hedgehog pathway activity . The dual CLK/Hedgehog pharmacology conferred by the furo[3,2-b]pyridine core provides a unique research tool for dissecting crosstalk between kinase signaling and developmental pathways [1].

Hedgehog signaling Kinase-independent pharmacology Chemical biology

Drug-Like Physicochemical Properties: Furo[3,2-b]pyridine-3-carbonitrile Offers Lower Molecular Weight and Higher Fraction sp³ Carbon vs. Benzofuro Analogs

Furo[3,2-b]pyridine-3-carbonitrile (MW = 144.13 g/mol, logP = 1.1, rotatable bonds = 0, topological polar surface area = 49.8 Ų) [1] presents a more favorable lead-like physicochemical profile compared to benzofuro[3,2-b]pyridine-3-carbonitrile (MW = 220.23 g/mol, logP ≈ 2.8–3.2 predicted) and benzothieno[3,2-b]pyridine-3-carbonitrile (MW = 236.29 g/mol) . The lower molecular weight (144 vs. 220–236) complies with the Rule of Three for fragment-based lead discovery, while the zero rotatable bonds contribute to reduced conformational entropy and potentially improved binding efficiency. The predicted pKa of 0.99 indicates the pyridine nitrogen is weakly basic, facilitating salt formation for formulation while maintaining membrane permeability at physiological pH [1]. These properties collectively position furo[3,2-b]pyridine-3-carbonitrile as a superior starting point for fragment-based and structure-guided optimization compared to higher-MW benzofuro and benzothieno analogs [1].

Physicochemical properties Drug-likeness Lead optimization

Regioselective Metalation: Position-3 Nitrile Directs C-2 Lithiation for Selective Functionalization Not Possible with Position-5 or -7 Substitution

The 3-carbonitrile substituent in furo[3,2-b]pyridine exerts a strong ortho-directing effect, enabling regioselective lithiation at C-2 with n-BuLi or LiTMP at low temperature [1]. This directed metalation strategy allows sequential C-2 electrophilic trapping followed by C-3 nitrile hydrolysis or further C-5/C-6/C-7 functionalization via palladium-catalyzed cross-coupling, affording polyfunctionalized furo[3,2-b]pyridines in good overall yields [1]. In marked contrast, furo[3,2-b]pyridine-5-carbonitrile and furo[3,2-b]pyridine-7-carbonitrile lack this ortho-directing capability; metalation at these regioisomers typically requires harsher conditions, proceeds with lower regioselectivity, and frequently yields mixtures of regioisomeric products [2]. This well-defined and synthetically enabling regiochemical control directly impacts the cost, reproducibility, and achievable molecular diversity of downstream compound libraries [1][2].

Organometallic chemistry Regioselective functionalization Late-stage diversification

Procurement-Optimized Application Scenarios for Furo[3,2-b]pyridine-3-carbonitrile Based on Quantitative Differentiation Evidence


Fragment-Based CLK Inhibitor Discovery Requiring Sub-50 nM Starting Potency and Hedgehog Pathway Counter-Screening

Medicinal chemistry teams developing CLK inhibitors for oncology or neurodegenerative disease applications should prioritize furo[3,2-b]pyridine-3-carbonitrile as the core building block. The scaffold has been validated to deliver CLK inhibitors with IC50 < 50 nM [1]. Its unique dual CLK/Hedgehog pharmacology [1] enables parallel screening for kinase-dependent and kinase-independent mechanisms, maximizing the information content of each synthesized analog. The low molecular weight (144.13 g/mol) [2] and zero rotatable bonds [2] make it an ideal fragment starting point compliant with Rule of Three guidelines.

Synthesis of Diversified Compound Libraries via Regioselective C-2 Lithiation for Structure-Activity Relationship Studies

For teams requiring systematic exploration of the C-2 position, the 3-nitrile directing group enables regioselective lithiation at C-2 [1], allowing introduction of diverse electrophiles (aldehydes, halogens, boronic esters) with high regiochemical fidelity. This contrasts with 5-nitrile or 7-nitrile regioisomers where metalation yields are lower and regioselectivity is compromised [2]. The 89% nitrile-to-carboxamide hydrolysis yield [3] further enables orthogonal diversification at C-3, supporting efficient parallel library synthesis.

Epigenetic Cancer Target Validation Using SIRT1-Dependent Cytotoxicity in Dual Breast Cancer Cell Lines

Investigators studying SIRT1-mediated epigenetic mechanisms in breast cancer should select furo[3,2-b]pyridine-3-carbonitrile as the starting scaffold. 2-Substituted derivatives demonstrate growth inhibition in both MDA-MB-231 and MCF-7 cells with concurrent SIRT1 inhibition [1]. This dual activity profile is not observed with benzofuro[3,2-b]pyridine analogs (topoisomerase inhibition without SIRT1 engagement) [2] or 3-cyanopyridine derivatives (PIM-1 kinase inhibition) [3], making the furo[3,2-b]pyridine core uniquely suited for dissecting SIRT1-dependent cancer phenotypes.

Lead Optimization Programs Prioritizing Ligand Efficiency and Favorable Physicochemical Properties

Computational chemists and medicinal chemists balancing potency with drug-like properties should favor furo[3,2-b]pyridine-3-carbonitrile (MW 144.13, logP 1.1, TPSA 49.8 Ų) [1] over benzofuro[3,2-b]pyridine-3-carbonitrile (MW 220.23) [2] or benzothieno analogs (MW 236.29) [3]. The 35–39% lower molecular weight provides greater room for property-preserving substituent addition during lead optimization, while the low logP (1.1) minimizes the risk of lipophilicity-driven off-target toxicity and poor solubility that frequently derail programs starting from higher-MW, more lipophilic benzofuro or benzothieno scaffolds.

Quote Request

Request a Quote for Furo[3,2-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.